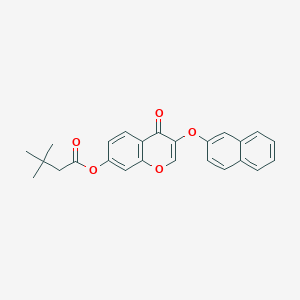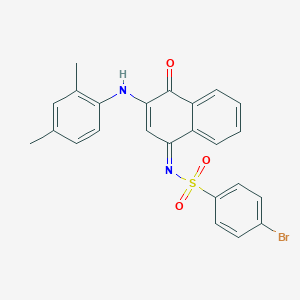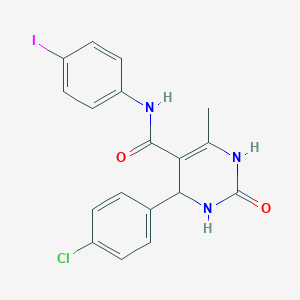
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as NDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDB is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicinal chemistry, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in antioxidant defense. In materials science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate binds to metal ions, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects:
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have various biochemical and physiological effects. In medicinal chemistry, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. In materials science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have high selectivity and sensitivity for the detection of metal ions. In environmental science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to efficiently degrade organic pollutants in water under visible light irradiation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, there are also some limitations, such as its poor solubility in water and its limited availability.
Orientations Futures
There are several future directions for the study of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. In medicinal chemistry, further studies are needed to investigate the potential of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate as a therapeutic agent for various diseases. In materials science, further studies are needed to optimize the synthesis of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate-based fluorescent probes for the detection of metal ions. In environmental science, further studies are needed to investigate the efficiency of 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate for the degradation of organic pollutants under different conditions. Additionally, the development of new synthetic methods for 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate and its derivatives could lead to the discovery of new applications and potential therapeutic agents.
Méthodes De Synthèse
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized using various methods, including the Knoevenagel condensation reaction and the Perkin reaction. The Knoevenagel condensation reaction involves the reaction of 3-(2-naphthyloxy)-4-hydroxycoumarin with 3,3-dimethylbutanoic acid in the presence of a base catalyst, such as pyridine or triethylamine, to form 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. The Perkin reaction involves the reaction of 3-(2-naphthyloxy)benzaldehyde with acetic anhydride and 3,3-dimethylbutyric acid in the presence of a base catalyst, such as sodium acetate, to form 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate.
Applications De Recherche Scientifique
3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In materials science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been used as a fluorescent probe for the detection of metal ions. In environmental science, 3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been used as a photosensitizer for the degradation of organic pollutants in water.
Propriétés
Formule moléculaire |
C25H22O5 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(3-naphthalen-2-yloxy-4-oxochromen-7-yl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C25H22O5/c1-25(2,3)14-23(26)30-19-10-11-20-21(13-19)28-15-22(24(20)27)29-18-9-8-16-6-4-5-7-17(16)12-18/h4-13,15H,14H2,1-3H3 |
Clé InChI |
VJKGJPVWJVHSBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC(C)(C)CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)